Glycine, L-phenylalanylglycyl-L-prolyl-
Description
Foundational Principles of Peptidic Research
Peptidic research is built upon the principles of organic chemistry, biochemistry, and molecular biology. The primary focus is the peptide bond, an amide linkage formed between the carboxyl group of one amino acid and the amino group of another. masterorganicchemistry.com The sequence of amino acids in a peptide chain is its primary structure, which dictates its higher-order folding and, ultimately, its biological function.
The chemical synthesis of peptides is a cornerstone of this field. Historically carried out in solution, modern peptide synthesis is dominated by the Solid-Phase Peptide Synthesis (SPPS) method, developed by R. Bruce Merrifield. americanpeptidesociety.org In SPPS, the peptide chain is assembled step-by-step while one end is anchored to an insoluble polymer resin. acs.org This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. masterorganicchemistry.com Key to this process is the use of protecting groups, temporary chemical modifications that prevent unwanted side reactions at reactive amino acid side chains. masterorganicchemistry.com
Once synthesized, peptides are purified, typically using high-performance liquid chromatography (HPLC), and their identity is confirmed through mass spectrometry (MS). The characterization of their three-dimensional structure and dynamic behavior is then undertaken using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
The Significance of Glycine (B1666218), L-phenylalanylglycyl-L-prolyl- in Contemporary Peptide Science
While specific, extensive research focused solely on the Gly-Phe-Gly-Pro tetrapeptide is not widely documented in publicly available literature, its significance can be inferred from the properties of its constituent residues and related peptide motifs. Peptides containing glycine and proline residues, known as glyprolines, are of interest for their high metabolic stability and diverse biological activities, including neuroprotective and anti-inflammatory effects. nih.gov The Pro-Gly-Pro (PGP) sequence, in particular, is known to confer resistance to biodegradation. nih.gov
The structure of Gly-Phe-Gly-Pro suggests several areas of potential scientific interest:
Structural Motifs: The Proline residue is unique due to its cyclic side chain, which restricts the peptide backbone's flexibility and often induces turns (specifically β-turns) in the peptide chain. wikipedia.orgnih.gov The sequence preceding proline can significantly influence the equilibrium between the cis and trans conformations of the peptide bond, a key factor in protein folding and function. worldscientific.com
Aromatic-Proline Interactions: The presence of Phenylalanine, an aromatic amino acid, adjacent to a Gly-Pro sequence is significant. Aromatic residues preceding a proline can stabilize the cis conformation of the Proline peptide bond through favorable interactions between the aromatic ring and the proline ring. nih.gov
Flexibility and Spacing: The two Glycine residues, being the smallest and most flexible amino acids, provide conformational adaptability to the peptide backbone. They can act as flexible linkers or hinges, allowing the more rigid Phe and Pro residues to adopt specific spatial orientations.
Given these features, Gly-Phe-Gly-Pro is a valuable model for studying the interplay between flexible (Gly) and conformationally restricted (Pro) residues, as well as the influence of aromatic side chains (Phe) on local peptide structure.
Evolution of Research Methodologies Applicable to Glycine, L-phenylalanylglycyl-L-prolyl-
The methodologies for studying peptides have evolved significantly, enabling detailed characterization of their structure and dynamics.
Synthesis and Purification: The synthesis of a tetrapeptide like Gly-Phe-Gly-Pro would be routinely accomplished using automated Solid-Phase Peptide Synthesis (SPPS). acs.org Advances in coupling reagents and resin chemistry have made the synthesis of such short peptides highly efficient and reliable. masterorganicchemistry.com Purification would be achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence. nih.gov Proline-containing peptides exhibit characteristic fragmentation patterns. Cleavage of the peptide bond N-terminal to a proline residue is often particularly facile, a phenomenon known as the "proline effect". nih.gov For Gly-Phe-Gly-Pro, this would lead to a prominent fragment ion corresponding to the cleavage between Glycine and Proline. High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition and identify any post-translational modifications. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. For Gly-Phe-Gly-Pro, NMR would be crucial for studying the cis/trans isomerization around the Gly-Pro peptide bond. worldscientific.com The different conformations give rise to distinct sets of signals in the NMR spectrum, allowing for their quantification. worldscientific.com 13C NMR is particularly sensitive to this equilibrium. worldscientific.com Advanced NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, providing distance restraints to calculate the peptide's three-dimensional structure. The chemical shift index (CSI) derived from 1Hα chemical shifts can also be used to identify secondary structure elements like β-turns. wikipedia.org
Computational Modeling: Molecular dynamics (MD) simulations complement experimental techniques by providing an atomistic view of peptide conformational dynamics over time. For Gly-Phe-Gly-Pro, MD simulations could be used to explore the energy landscape of the cis and trans isomers, investigate the stability of potential β-turn structures, and understand the influence of solvent on its conformation.
Key Academic Questions Driving Investigations into Glycine, L-phenylalanylglycyl-L-prolyl-
Investigations into a peptide like Glycine, L-phenylalanylglycyl-L-prolyl- would be driven by several key academic questions that touch upon fundamental aspects of peptide chemistry and structural biology:
Conformational Preferences: What is the predominant conformation of Gly-Phe-Gly-Pro in different solvent environments? To what extent does the Phenylalanine residue influence the cis/trans equilibrium of the Gly-Pro bond? Does the peptide adopt a stable β-turn structure, and what type of turn is it?
Structural Dynamics: How rapidly does the peptide interconvert between its different conformational states? What is the energy barrier for the cis-trans isomerization? Understanding these dynamics is crucial as they can govern how the peptide interacts with binding partners.
Structure-Function Relationships: If this peptide were found to have biological activity (e.g., as a signaling molecule or an enzyme inhibitor), how does its specific three-dimensional structure relate to this function? Would modifying the sequence, for instance by replacing L-Phenylalanine with a different aromatic or aliphatic residue, alter its structure and activity?
Role in Protein Folding: As a model system, how does the Gly-Phe-Gly-Pro motif contribute to the folding pathways of larger proteins in which it might be found? Can it act as a nucleation site for folding or as a structural element that disrupts regular secondary structures like alpha-helices or beta-sheets? wikipedia.org
Addressing these questions for Gly-Phe-Gly-Pro and similar peptides contributes to a deeper understanding of the principles that govern how linear amino acid sequences encode complex three-dimensional structures and biological functions.
Data Tables
Table 1: Physicochemical Properties of Glycine, L-phenylalanylglycyl-L-prolyl-
| Property | Value |
| Molecular Formula | C18H24N4O5 |
| Molecular Weight | 376.41 g/mol |
| Amino Acid Sequence | Gly-Phe-Gly-Pro |
| Residue Composition | Glycine (2), L-Phenylalanine (1), L-Proline (1) |
| Charge at pH 7 | 0 (Zwitterionic) |
Note: These properties are calculated based on the chemical structure of the peptide.
Table 2: Representative 1H NMR Chemical Shifts for Tetrapeptides in Aqueous Solution
| Amino Acid Residue | Hα (ppm) | Hβ (ppm) | Other (ppm) |
| Glycine (N-terminal) | ~3.97 | - | - |
| L-Phenylalanine | ~4.66 | ~3.1 / ~3.2 | Aromatic: ~7.2-7.4 |
| Glycine | ~3.97 | - | - |
| L-Proline (C-terminal) | ~4.44 | ~2.0 / ~2.3 | Hδ: ~3.6 / ~3.7 |
Note: These are typical chemical shift ranges for amino acid residues in a peptide chain and can vary based on conformation, solvent, and pH. Data is generalized from typical values. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
165745-00-6 |
|---|---|
Molecular Formula |
C18H24N4O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C18H24N4O5/c19-13(9-12-5-2-1-3-6-12)17(26)20-10-15(23)22-8-4-7-14(22)18(27)21-11-16(24)25/h1-3,5-6,13-14H,4,7-11,19H2,(H,20,26)(H,21,27)(H,24,25)/t13-,14-/m0/s1 |
InChI Key |
AORFXENJGAFNRQ-KBPBESRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Glycine, L Phenylalanylglycyl L Prolyl and Its Structural Analogues
State-of-the-Art Solid-Phase Peptide Synthesis (SPPS) Techniques for Glycine (B1666218), L-phenylalanylglycyl-L-prolyl-
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, remains the cornerstone of peptide synthesis due to its efficiency, ease of automation, and simplified purification procedures. researchgate.net The stepwise assembly of the peptide chain on an insoluble polymeric support allows for the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials being easily removed by washing. researchgate.net
Optimization of Resin Chemistry and Linker Strategies for Glycine, L-phenylalanylglycyl-L-prolyl-
Wang Resin vs. 2-Chlorotrityl Chloride (2-CTC) Resin:
Wang Resin: While widely used for the synthesis of peptide acids, Wang resin is susceptible to significant diketopiperazine (DKP) formation when the C-terminal amino acid is proline. nih.gov The deprotection of the second amino acid (in this case, Glycine) can lead to an intramolecular cyclization, cleaving the dipeptide from the resin and terminating the synthesis. nih.gov
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for peptides with C-terminal proline. uci.edu The steric hindrance provided by the trityl linker effectively suppresses DKP formation. biotage.com Furthermore, 2-CTC resin allows for the cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA or acetic acid), which can be advantageous for preserving acid-sensitive functionalities in the peptide. biotage.com However, it is also highly sensitive to moisture, which can reduce its loading capacity. nih.gov
| Resin Type | Primary Advantage for Gly-Phe-Gly-Pro | Primary Disadvantage for Gly-Phe-Gly-Pro | Cleavage Condition |
| Wang Resin | Cost-effective and widely available | High propensity for diketopiperazine formation with C-terminal proline nih.gov | Concentrated TFA biotage.com |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Minimizes diketopiperazine formation uci.edu | Moisture sensitive, potentially lower loading nih.gov | Mildly acidic (e.g., 1-3% TFA) biotage.com |
Advanced Coupling Reagents and Protocols in Glycine, L-phenylalanylglycyl-L-prolyl- Elongation
The formation of the amide bond between amino acids is the core reaction in peptide synthesis. The choice of coupling reagent is pivotal for achieving high efficiency and minimizing racemization, especially when dealing with sterically hindered amino acids or problematic sequences.
A variety of coupling reagents are available, broadly categorized as carbodiimides and onium salts (uronium/phosphonium).
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective but can lead to the formation of N-acylurea byproducts and racemization. The addition of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is crucial to suppress these side reactions. peptide.comamericanpeptidesociety.org
Onium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling times with minimal racemization, particularly when combined with a base like N,N-diisopropylethylamine (DIEA). peptide.com COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that offers high reactivity and improved solubility. peptide.com
For the Gly-Phe-Gly-Pro sequence, the coupling of Phenylalanine to Glycine and Glycine to Proline are generally straightforward. However, the coupling of any amino acid to the N-terminus of a proline residue can be challenging due to proline's secondary amine nature. The use of highly efficient onium salt reagents is often preferred to ensure complete and rapid coupling at this position.
| Coupling Reagent | Class | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Cost-effective | Slower reaction times, potential for side reactions if not optimized americanpeptidesociety.org |
| HBTU/TBTU | Uronium Salt | High efficiency, fast reaction times peptide.com | Can cause guanidinylation of the N-terminal amine as a side reaction researchgate.net |
| HATU | Uronium Salt | Very high efficiency, low racemization peptide.com | Higher cost |
| COMU | Uronium Salt | High reactivity, good solubility, requires less base peptide.com | Higher cost |
Segment Condensation and Ligation Approaches for Complex Glycine, L-phenylalanylglycyl-L-prolyl- Constructs
A common strategy would involve the synthesis of two dipeptide fragments, such as Fmoc-Gly-Phe-OH and H-Gly-Pro-OH, which are then coupled together in solution or on a solid support. This approach minimizes the number of coupling cycles on the solid phase, which can be particularly advantageous for difficult sequences prone to aggregation.
Native Chemical Ligation (NCL) is a powerful chemoselective method for joining unprotected peptide segments. rsc.org This technique typically requires a C-terminal thioester on one peptide fragment and an N-terminal cysteine on the other. While not directly applicable to the native Gly-Phe-Gly-Pro sequence, modifications to the peptide backbone or the use of cysteine surrogates could enable the use of NCL for the synthesis of larger constructs containing this tetrapeptide.
Troubleshooting and Mitigating Side Reactions in Glycine, L-phenylalanylglycyl-L-prolyl- SPPS
The presence of proline in the Gly-Phe-Gly-Pro sequence makes it particularly susceptible to a major side reaction: diketopiperazine (DKP) formation. This occurs at the dipeptide stage (H-Gly-Pro-resin) where the deprotected N-terminal amine of glycine can attack the ester linkage to the resin, leading to the cleavage of the cyclic dipeptide from the solid support.
Strategies to Mitigate Diketopiperazine Formation:
Choice of Resin: As discussed, using a sterically hindered resin like 2-chlorotrityl chloride is the most effective way to prevent DKP formation. nih.gov
Dipeptide Coupling: An alternative strategy is to synthesize the dipeptide Fmoc-Gly-Pro-OH in solution and then couple it to the resin-bound Phenylalanine. This bypasses the problematic H-Gly-Pro-resin intermediate.
Optimized Deprotection Conditions: Using milder bases or shorter deprotection times for the Fmoc group of the glycine preceding proline can help to reduce the extent of DKP formation. Some studies have shown that using 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with 5% piperazine (B1678402) in NMP can drastically reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF. nih.gov
Solution-Phase Peptide Synthesis (LPPS) for Glycine, L-phenylalanylglycyl-L-prolyl- Production
Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, offers advantages for large-scale production and for sequences that are difficult to assemble on a solid support. The synthesis of Gly-Phe-Gly-Pro in solution would typically involve a fragment condensation strategy, for example, coupling the dipeptides Boc-Gly-Phe-OH and H-Gly-Pro-OMe, followed by saponification of the methyl ester and deprotection of the Boc group. The use of coupling reagents like T3P® (propylphosphonic anhydride) has been shown to be effective in solution-phase synthesis, offering a green chemistry approach. nih.gov
Chemo-Enzymatic Synthesis Routes for Glycine, L-phenylalanylglycyl-L-prolyl-
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov This approach can minimize the need for side-chain protecting groups and reduce the risk of racemization.
For the synthesis of Gly-Phe-Gly-Pro, a potential chemo-enzymatic route could involve the enzymatic ligation of dipeptide fragments. For instance, a protease with specificity for the C-terminus of Phenylalanine could be used to couple a Gly-Phe ester with a Gly-Pro fragment. Enzymes like papain have been used for the synthesis of dipeptides and could potentially be adapted for the ligation of larger fragments. nih.gov Glycyl endopeptidases have also been shown to be effective in solid-to-solid peptide synthesis, which could be another avenue for the enzymatic production of Gly-Phe-Gly-Pro. cem.de
Convergent Synthesis Strategies for Multifragment Glycine, L-phenylalanylglycyl-L-prolyl-
Convergent synthesis, also known as fragment condensation, offers a strategic advantage over linear, stepwise synthesis, particularly for longer or more complex peptides. springernature.comchempep.com Instead of adding amino acids one by one to a growing chain, this approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together. springernature.com For a tetrapeptide like Glycine, L-phenylalanylglycyl-L-prolyl-, a common convergent strategy would be a [2+2] fragment condensation.
In this approach, two dipeptide fragments are synthesized independently and then joined. For instance, Fragment A (the N-terminal dipeptide, Gly-Phe) and Fragment B (the C-terminal dipeptide, Gly-Pro) would be prepared separately. Fragment A would be synthesized with a protected C-terminus and a deprotected N-terminus, while Fragment B would have a protected N-terminus and an activated C-terminus. The final coupling reaction joins these two fragments to form the full tetrapeptide sequence.
This method offers several benefits:
Improved Purity: Intermediates (the dipeptide fragments) can be purified before the final coupling, making it easier to remove byproducts and achieve a purer final product compared to the accumulation of impurities in a long linear synthesis. chempep.com
Reduced Side Reactions: By minimizing the number of synthetic cycles on the full-length peptide, the risk of cumulative side reactions like racemization or chain degradation is lowered.
A potential convergent synthesis scheme is outlined below:
| Step | N-Terminal Fragment (Gly-Phe) | C-Terminal Fragment (Gly-Pro) | Final Coupling |
| 1 | Synthesize Boc-Gly-Phe-OH | Synthesize H-Gly-Pro-OMe | - |
| 2 | Purify Boc-Gly-Phe-OH | Purify H-Gly-Pro-OMe | - |
| 3 | - | - | Couple fragments using a reagent like DCC/HOBt |
| 4 | - | - | Deprotect the final tetrapeptide |
This table illustrates a simplified [2+2] convergent synthesis pathway.
Orthogonal Protecting Group Strategies in Glycine, L-phenylalanylglycyl-L-prolyl- Synthesis
The success of any peptide synthesis, whether linear or convergent, hinges on a robust protecting group strategy. Orthogonality is a key concept, referring to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting the others. iris-biotech.debiosynth.comnih.gov This allows for the selective deprotection of specific functional groups at various stages of the synthesis. iris-biotech.de
For the synthesis of Glycine, L-phenylalanylglycyl-L-prolyl-, the primary functional groups requiring protection are the α-amino groups of the amino acids. The side chain of Phenylalanine (a benzyl (B1604629) group) is generally non-reactive and does not require protection. Glycine has no side chain, and the side chain of Proline is incorporated into the backbone ring structure.
The two most common orthogonal strategies in modern solid-phase peptide synthesis (SPPS) are Fmoc/tBu and Boc/Bzl. iris-biotech.de
Fmoc/tBu Strategy: This is the most widely used approach. nih.gov The N-terminal α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed using a mild base like piperidine. creative-peptides.comamericanpeptidesociety.org Side chains, if they were reactive, and the C-terminal carboxyl group would be protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de
Boc/Bzl Strategy: In this older but still relevant method, the N-terminal α-amino group is protected by the acid-labile tert-Butoxycarbonyl (Boc) group, which is removed with a moderate acid such as trifluoroacetic acid (TFA). creative-peptides.comamericanpeptidesociety.org Side-chain protection relies on groups like benzyl (Bzl), which require a much stronger acid (like hydrofluoric acid, HF) for removal. iris-biotech.de
The choice of strategy depends on the specific sequence and desired final product. The Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions. iris-biotech.detotal-synthesis.com
| Protecting Group | Function | Chemical Family | Removal Conditions | Orthogonal To |
| Fmoc | α-Amino Protection | Carbamate | Base (e.g., Piperidine) | Boc, tBu, Trt, Bzl |
| Boc | α-Amino Protection | Carbamate | Acid (e.g., TFA) | Fmoc, Bzl, Cbz |
| tBu (tert-Butyl) | Carboxyl/Hydroxyl Protection | Ether/Ester | Strong Acid (e.g., TFA) | Fmoc |
| Bzl (Benzyl) | Carboxyl/Hydroxyl Protection | Ether/Ester | Strong Acid (e.g., HF) / Hydrogenolysis | Boc (quasi-orthogonal) |
| Cbz (Z) | α-Amino Protection | Carbamate | Hydrogenolysis / HBr in Acetic Acid | Boc, Fmoc |
This table presents common orthogonal protecting groups used in peptide synthesis. biosynth.comcreative-peptides.com
Advanced Purification and Homogeneity Assessment of Synthetic Glycine, L-phenylalanylglycyl-L-prolyl-
Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with various impurities such as deletion sequences, truncated peptides, and byproducts from protecting group removal. bachem.com Rigorous purification and analysis are therefore essential to ensure the final product's homogeneity. nih.gov
High-resolution chromatography is indispensable for assessing the purity of synthetic peptides.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses smaller stationary phase particles (typically sub-2 µm), resulting in significantly higher resolution, speed, and sensitivity. waters.com It is exceptionally well-suited for analyzing the purity of synthetic peptides, as it can effectively separate the target peptide from closely related impurities that may differ by only a single amino acid. waters.com The enhanced resolution allows for very accurate determination of homogeneity. waters.com
Fast Protein Liquid Chromatography (FPLC): FPLC is a medium-pressure liquid chromatography technique primarily used for the preparative purification of biomolecules like proteins and large peptides under conditions that preserve their structural integrity. abcam.combiocompare.com While HPLC and UPLC operate at high pressures, FPLC uses lower pressures and biocompatible components, making it gentle on the sample. abcam.combiocompare.com It can be used for both analysis and purification, often employing techniques like ion-exchange or size-exclusion chromatography. nih.gov
| Feature | UPLC (Ultra-Performance Liquid Chromatography) | FPLC (Fast Protein Liquid Chromatography) |
| Primary Use | Analytical Purity Assessment | Preparative Purification |
| Operating Pressure | Very High (up to 15,000 psi) | Low to Medium (up to ~600 psi) |
| Particle Size | < 2 µm | > 3 µm |
| Resolution | Very High | High |
| Key Advantage | High throughput and resolution for purity checks. waters.com | Gentle conditions, suitable for preserving biomolecule integrity. abcam.com |
| Application for Peptide | Final homogeneity assessment of Gly-Phe-Gly-Pro. | Initial purification steps of crude Gly-Phe-Gly-Pro. |
This table compares the features and applications of UPLC and FPLC in peptide analysis and purification.
Scaling up the purification of Glycine, L-phenylalanylglycyl-L-prolyl- from analytical to preparative quantities introduces several challenges. The primary method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com
Challenges:
Column Overload: Injecting large amounts of crude peptide onto an analytical column leads to poor separation, peak broadening, and loss of resolution.
Solubility Issues: The crude peptide may have limited solubility in the initial mobile phase, leading to precipitation on the column or in the system.
Co-elution of Impurities: Impurities with hydrophobicities very similar to the target peptide (e.g., deletion sequences) are difficult to separate, especially at high concentrations.
Solvent Consumption: Preparative HPLC requires large volumes of high-purity solvents, making the process costly and generating significant chemical waste. bachem.com
Solutions:
Method Optimization: The gradient elution profile (the rate of change in organic solvent concentration) must be optimized. A shallow gradient around the elution point of the target peptide can enhance the separation from closely related impurities. waters.com
High-Capacity Columns: Using wider diameter columns packed with larger particle-size stationary phases allows for higher sample loading without sacrificing too much resolution.
Orthogonal Chromatography: If RP-HPLC alone is insufficient, a multi-step purification strategy can be employed. This might involve an initial purification step using an orthogonal method like ion-exchange chromatography, which separates molecules based on charge rather than hydrophobicity, before a final RP-HPLC polishing step. nih.gov
Solvent Modifiers: The choice of ion-pairing agent (e.g., trifluoroacetic acid - TFA) and organic solvent (typically acetonitrile) can be adjusted to improve selectivity and resolution.
Successful preparative purification requires a systematic approach, often starting with analytical method development that is then scaled up, adjusting for the increased sample load and column dimensions.
Advanced Conformational and Structural Elucidation of Glycine, L Phenylalanylglycyl L Prolyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
Multi-Dimensional NMR Experiments (e.g., NOESY, ROESY, TOCSY) for Spatial Proximity Mapping
To map the spatial arrangement of atoms within Glycine (B1666218), L-phenylalanylglycyl-L-prolyl-, a suite of multi-dimensional NMR experiments is employed. Total Correlation Spectroscopy (TOCSY) is used to identify the spin systems of the individual amino acid residues (Glycine, Phenylalanine, and Proline), allowing for the assignment of proton resonances to specific residues in the peptide sequence.
Once assignments are established, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are utilized. These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. The intensity of the cross-peaks in these spectra is proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for structure calculation. For a tetrapeptide containing a proline residue, these experiments are essential for identifying turn-like structures, such as β-turns, which are common motifs. nih.gov For instance, a NOE between the alpha proton of Phenylalanine and the amide proton of the subsequent Glycine would be indicative of a folded conformation.
Table 1: Representative NOESY/ROESY Correlations for a Folded Conformation of Glycine, L-phenylalanylglycyl-L-prolyl-
| Proton 1 | Proton 2 | Expected Distance (Å) | Structural Implication |
| Phe (αH) | Gly² (NH) | < 3.5 | Suggests a turn structure |
| Gly¹ (NH) | Phe (NH) | < 4.0 | Proximity along the backbone |
| Phe (Aromatic) | Pro (δH) | < 5.0 | Indicates side-chain orientation |
| Gly² (αH) | Pro (αH) | < 3.0 | Defines backbone torsion angle |
Relaxation-Based NMR Studies for Peptide Dynamics and Flexibility of Glycine, L-phenylalanylglycyl-L-prolyl-
The inherent flexibility and internal motions of Glycine, L-phenylalanylglycyl-L-prolyl- can be characterized using relaxation-based NMR studies. These experiments measure the rates at which nuclear spins return to equilibrium after perturbation. The primary parameters measured are the spin-lattice (T1) and spin-spin (T2) relaxation times.
T1 relaxation times are sensitive to high-frequency motions (picosecond to nanosecond timescale) and can provide information about the mobility of different parts of the peptide. nih.gov For example, the flexible C-terminal glycine might be expected to have a longer T1 value compared to the more constrained proline ring. T2 relaxation is sensitive to slower motions (microsecond to millisecond timescale) and can indicate regions of conformational exchange or aggregation. Analysis of these relaxation parameters reveals that the dynamics are not uniform along the peptide backbone, with the proline residue often introducing a point of restricted motion. chemrxiv.org
Table 2: Hypothetical NMR Relaxation Data for Glycine, L-phenylalanylglycyl-L-prolyl-
| Residue | Atom | T1 (s) | T2 (ms) | Implied Dynamics |
| Glycine¹ | Cα | 1.5 | 250 | High flexibility (N-terminus) |
| Phenylalanine | Cα | 1.2 | 180 | Intermediate flexibility |
| Glycine² | Cα | 1.3 | 200 | Intermediate flexibility |
| Proline | Cα | 0.9 | 120 | Restricted motion (ring) |
Solid-State NMR Approaches for Constrained Environments of Glycine, L-phenylalanylglycyl-L-prolyl-
When Glycine, L-phenylalanylglycyl-L-prolyl- is in a microcrystalline or membrane-bound state where molecular tumbling is slow, solid-state NMR (ssNMR) is the technique of choice. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net
ssNMR can reveal conformational polymorphisms, where the peptide adopts different structures in the solid state compared to solution. nih.gov Furthermore, specific ssNMR techniques like Rotational Echo Double Resonance (REDOR) can be used to measure precise internuclear distances between isotopically labeled atoms (e.g., ¹³C and ¹⁵N). acs.org These distance measurements are highly accurate and can be used to define the peptide's conformation in a constrained environment, such as identifying the specific type of β-turn adopted by the peptide in a crystalline form. acs.orgnih.gov
Table 3: Representative Solid-State NMR Parameters for Glycine, L-phenylalanylglycyl-L-prolyl- in a Crystalline State
| Parameter | Value | Information Gained |
| Proline Cγ Chemical Shift (ppm) | 24.5 | Confirms trans peptide bond |
| Proline Cβ Chemical Shift (ppm) | 31.8 | Confirms trans peptide bond |
| REDOR distance (Phe C' - Gly² N) | 1.35 Å | Precise peptide bond length |
| REDOR distance (Gly¹ ¹³Cα - Pro ¹⁵N) | 4.2 Å | Constraint for 3D structure |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Folding Pathways
Wavelength Scans for Overall Secondary Structure Prediction of Glycine, L-phenylalanylglycyl-L-prolyl-
A far-UV CD wavelength scan (typically 190-250 nm) of Glycine, L-phenylalanylglycyl-L-prolyl- provides a spectroscopic signature of its secondary structure. Due to its short length and the presence of proline, this tetrapeptide is unlikely to form stable α-helices or β-sheets. Instead, its CD spectrum is often characteristic of a disordered or "random coil" conformation, which is defined by a strong negative band near 200 nm. acs.orgnih.gov
However, proline-rich sequences can also adopt a polyproline II (PPII) helix, a more extended and rigid structure than a random coil. nih.govresearchgate.net A PPII helix gives a characteristic CD spectrum with a strong negative minimum around 206 nm and a positive maximum around 228 nm. acs.orgresearchgate.net The spectrum of Glycine, L-phenylalanylglycyl-L-prolyl- would likely represent an average of these structural states, potentially including β-turns, which also have distinct CD signatures. nih.govmdpi.com
Table 4: Characteristic CD Wavelength Maxima and Minima for Peptide Structures
| Secondary Structure | Positive Maximum (nm) | Negative Minimum (nm) |
| Random Coil | ~212 | ~198 |
| Polyproline II (PPII) Helix | ~228 | ~206 |
| Type I β-Turn | ~220 | ~205 (weak), ~185 (strong) |
| α-Helix | ~192 | ~208, ~222 |
Thermal and Chemical Denaturation Studies by CD
The conformational stability of Glycine, L-phenylalanylglycyl-L-prolyl- can be investigated by monitoring changes in its CD spectrum as a function of temperature or chemical denaturants (e.g., urea, guanidinium (B1211019) chloride). By tracking the ellipticity at a specific wavelength (e.g., 228 nm for PPII structure or 200 nm for disordered states), a denaturation curve can be generated.
For a peptide that has a degree of stable, folded structure, these experiments will show a cooperative unfolding transition. The midpoint of this transition provides the melting temperature (Tm) or the denaturant concentration (Cm) at which half of the peptide is unfolded. This data offers quantitative insight into the thermodynamic stability of the peptide's folded ensemble. For a small peptide like this, the transition may be broad rather than sharply cooperative, indicating a gradual loss of structure rather than a distinct two-state unfolding process. mdpi.com
Table 5: Hypothetical Thermal Denaturation Data for Glycine, L-phenylalanylglycyl-L-prolyl- Monitored by CD
| Temperature (°C) | Molar Ellipticity at 228 nm (deg·cm²·dmol⁻¹) |
| 10 | 1500 |
| 20 | 1450 |
| 30 | 1300 |
| 40 | 1050 |
| 50 | 700 |
| 60 | 400 |
| 70 | 200 |
| 80 | 150 |
This data would yield a melting temperature (Tm) around 45°C, indicating moderate conformational stability.
X-ray Crystallography for High-Resolution Solid-State Structures of Glycine, L-phenylalanylglycyl-L-prolyl-
For peptides containing proline and glycine, such as Glycine, L-phenylalanylglycyl-L-prolyl-, crystallography can be particularly insightful. The Pro-Gly sequence motif is known to be a potent inducer of β-turn structures, which are critical folding elements in many proteins and peptides. rsc.org X-ray studies on related peptides, such as N-acetyl-Pro-Gly-Phe, have demonstrated that even subtle changes in crystallization conditions can yield different crystal forms (polymorphs) where the peptide adopts distinct conformations, such as type I or type II β-turns. acs.orgacs.org This highlights the conformational flexibility that can be captured and characterized by high-resolution crystallographic analysis.
The primary challenge in X-ray crystallography is obtaining diffraction-quality crystals, a process that can be particularly difficult for small, flexible peptides. americanpeptidesociety.org Success relies on a systematic exploration of various conditions to guide the molecules into a highly ordered lattice. cambrex.com
Common strategies include:
Vapor Diffusion: This is the most widely used method, existing in hanging-drop and sitting-drop formats. americanpeptidesociety.org A drop containing the purified peptide, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. Water slowly diffuses from the drop to the reservoir, gradually increasing the peptide and precipitant concentration to a supersaturated state, which is conducive to crystal formation. americanpeptidesociety.org
Microbatch Crystallization: In this technique, small volumes of the peptide and precipitant solution are mixed under a layer of inert oil (e.g., paraffin (B1166041) or silicone oil). americanpeptidesociety.org The oil prevents rapid evaporation, allowing for slow equilibration and crystal growth. This method is advantageous as it requires very small amounts of the peptide sample. americanpeptidesociety.org
Evaporation: A straightforward method where a saturated solution of the peptide is prepared, and the solvent is allowed to evaporate slowly, leading to an increase in concentration and subsequent crystallization. creative-biostructure.com This is often effective for small peptides. creative-biostructure.com
The screening process for Glycine, L-phenylalanylglycyl-L-prolyl- would involve testing a wide array of parameters, including pH, temperature, peptide concentration, and the type and concentration of various precipitants (e.g., salts, polymers like polyethylene (B3416737) glycol, and organic solvents). cambrex.com
| Condition ID | Precipitant | Buffer (pH) | Temperature (°C) | Observation |
|---|---|---|---|---|
| A1 | 1.6 M Ammonium Sulfate | 0.1 M HEPES (7.5) | 20 | Amorphous Precipitate |
| B5 | 20% PEG 3350, 0.2 M NaCl | 0.1 M Tris (8.5) | 20 | Clear Solution |
| C3 | 1.0 M Sodium Citrate | 0.1 M Citrate (5.6) | 4 | Microcrystals |
| D7 | 30% Isopropanol, 0.1 M MgCl2 | 0.1 M MES (6.5) | 4 | Needle-like Crystals |
For peptides that resist crystallization on their own, often due to conformational flexibility, co-crystallization with another molecule can be a powerful strategy. nih.gov This involves forming a complex between the peptide and a larger, more structured macromolecule, such as a protein, antibody fragment, or nucleic acid. creative-biostructure.com The macromolecule can act as a "crystallization chaperone," providing a rigid scaffold that organizes the peptide and promotes the formation of a stable crystal lattice. nih.gov
This approach would be applicable if Glycine, L-phenylalanylglycyl-L-prolyl- is known to bind to a specific biological target. By crystallizing the peptide in complex with its receptor, one not only facilitates crystal growth but also gains invaluable, high-resolution insights into the specific interactions—such as hydrogen bonds and hydrophobic contacts—that govern the binding mechanism. creative-biostructure.com
Advanced Mass Spectrometry for Conformational and Interaction Studies
Mass spectrometry (MS) has evolved beyond simple mass determination to become a potent tool for probing the higher-order structure and dynamics of biomolecules.
HDX-MS is a powerful biophysical technique used to investigate protein and peptide conformation and dynamics in solution. nih.gov The method relies on the principle that amide hydrogens on the peptide backbone exchange with deuterium (B1214612) atoms when the peptide is placed in a deuterated solvent (e.g., D₂O). The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. nih.gov
Amide hydrogens in flexible, solvent-exposed regions of Glycine, L-phenylalanylglycyl-L-prolyl- would exchange rapidly, leading to a quick increase in mass. Conversely, hydrogens that are shielded from the solvent, for instance, by being part of a compact, hydrogen-bonded β-turn, would exchange much more slowly. kcl.ac.uk By quenching the exchange reaction at various time points and analyzing the peptide's mass, a map of solvent accessibility across the peptide sequence can be generated, providing crucial information about its solution-state conformational ensemble. nih.gov
| Residue | Amide Position | Predicted Uptake (Extended Coil) | Predicted Uptake (Type I β-Turn) | Rationale for Difference |
|---|---|---|---|---|
| Glycine | Gly1-Phe2 | High | High | N-terminus is typically solvent-exposed. |
| Phenylalanine | Phe2-Gly3 | High | Moderate | May be partially shielded in a turn. |
| Glycine | Gly3-Pro4 | High | Low | Involved in the i+2 position of the turn. |
| Proline | (no amide H) | N/A | N/A | Proline is an imino acid. |
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to traditional mass spectrometry, sorting ions not only by their mass-to-charge ratio (m/z) but also by their size and shape as they drift through a gas-filled chamber. nih.gov This allows for the separation of conformers—molecules with the same mass but different three-dimensional shapes. nih.gov
For Glycine, L-phenylalanylglycyl-L-prolyl-, IM-MS could distinguish between a compact, folded conformer (e.g., a β-turn) and a more extended, linear conformer. The compact structure would experience fewer collisions with the drift gas and thus travel faster, exhibiting a smaller rotationally averaged collision cross-section (CCS). The extended structure would have a larger CCS and a longer drift time. biophysicalms.org This technique is also highly effective at identifying and separating different oligomerization states, such as monomers, dimers, and higher-order aggregates, providing insights into the peptide's self-association properties. nih.gov
Computational Integration with Experimental Data for Refined Glycine, L-phenylalanylglycyl-L-prolyl- Structural Models
Computational modeling serves as a vital bridge between experimental data and a refined, dynamic understanding of peptide structure. Techniques like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can generate ensembles of possible conformations and predict their relative energies. researchgate.net
The true power of this approach lies in its integration with experimental results. For instance:
Refining X-ray Structures: MD simulations can be used to validate and refine crystal structures, helping to model regions of conformational heterogeneity or motion that are averaged out in the diffraction data. acs.orgacs.org
Interpreting IM-MS Data: Theoretical CCS values can be calculated for computationally generated conformers and compared directly with experimental IM-MS data to identify which structures are present in the gas phase.
Constraining Models with HDX-MS Data: The solvent accessibility data from HDX-MS can be used as constraints in computational models to filter out unrealistic structures and guide the simulation toward conformations that are consistent with the solution-state data.
This synergistic approach, where experimental data guides and validates computational models, provides a much more comprehensive and accurate picture of the structural and dynamic behavior of Glycine, L-phenylalanylglycyl-L-prolyl- than any single technique could achieve alone. rsc.org
Computational Modeling and Theoretical Investigations of Glycine, L Phenylalanylglycyl L Prolyl
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the conformational landscapes of biomolecules like Glycine (B1666218), L-phenylalanylglycyl-L-prolyl-. These simulations track the movements of atoms over time, governed by a set of mathematical functions known as a force field.
The accuracy of MD simulations is critically dependent on the chosen force field. For peptides, several well-established force fields are commonly used, including AMBER, CHARMM, GROMOS, and OPLS-AA. researchgate.netaip.org The selection of an appropriate force field is paramount and is often guided by the specific research question and the system being studied. aip.org Validation of the chosen force field is a crucial step and is typically achieved by comparing simulation results with available experimental data, such as NMR-derived structural information or thermodynamic properties. researchgate.net For a new molecule like Glycine, L-phenylalanylglycyl-L-prolyl-, where specific experimental data may be scarce, force field validation might involve benchmarking against quantum mechanical calculations for smaller fragments of the peptide.
Table 1: Commonly Used Force Fields for Peptide Simulations
| Force Field Family | Key Characteristics | Typical Applications |
|---|---|---|
| AMBER | Well-parameterized for proteins and nucleic acids. | Protein folding, protein-ligand binding. |
| CHARMM | Widely used for a broad range of biomolecules. | Protein dynamics, membrane simulations. |
| GROMOS | A united-atom force field, computationally efficient. | Protein folding, free energy calculations. |
| OPLS-AA | Optimized for condensed-phase properties of organic liquids and proteins. | Solvation studies, protein-ligand binding. |
Standard MD simulations can sometimes be limited in their ability to explore the full conformational space of a molecule, especially when high energy barriers separate different conformational states. aip.orgresearchgate.net To overcome these limitations, enhanced sampling techniques are employed. nih.gov Methods like Metadynamics and Replica Exchange Molecular Dynamics (REMD) accelerate the exploration of the conformational landscape by modifying the potential energy surface or simulating multiple replicas of the system at different temperatures. researchgate.netaps.org These techniques are invaluable for studying rare events such as conformational transitions in peptides. aip.orgresearchgate.net
Table 2: Enhanced Sampling Techniques in Molecular Dynamics
| Technique | Principle | Advantage |
|---|---|---|
| Metadynamics | A history-dependent bias potential is added to the system to discourage revisiting previously explored conformations. | Efficiently explores complex free energy landscapes and identifies transition states. |
| Replica Exchange Molecular Dynamics (REMD) | Multiple simulations (replicas) of the system are run in parallel at different temperatures. Exchanges of coordinates between replicas are attempted at regular intervals. | Overcomes energy barriers by allowing the system to "heat up" and then "cool down," leading to more extensive conformational sampling. |
The biological activity of peptides is often mediated by their interactions with the cellular environment, such as biomembranes and solvents. mdpi.com MD simulations are a powerful tool to investigate these interactions at a molecular level. mdpi.com Simulations can model the peptide in an explicit solvent, typically water, to study solvation effects on its conformation. nih.govnih.govbiu.ac.il Furthermore, by constructing a model of a lipid bilayer, it is possible to simulate the interaction of Glycine, L-phenylalanylglycyl-L-prolyl- with a cell membrane. nih.govnih.govchemrxiv.org These simulations can reveal how the peptide binds to, inserts into, or translocates across the membrane, providing insights into its potential biological function. mdpi.commdpi.com
Molecular Docking and Binding Free Energy Calculations for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as Glycine, L-phenylalanylglycyl-L-prolyl-, to a potential biological target. Following the determination of the binding pose, binding free energy calculations are often employed to provide a more quantitative prediction of the binding affinity.
In the absence of specific experimental data for Glycine, L-phenylalanylglycyl-L-prolyl-, molecular docking simulations can be utilized to explore its interactions with a range of plausible biological targets. Tetrapeptides of this nature are often investigated for their potential to interact with enzymes, such as proteases, or cell surface receptors, like G-protein coupled receptors (GPCRs).
For a hypothetical study, let's consider two potential targets: a serine protease and a hypothetical GPCR. The docking process would involve preparing the 3D structure of the peptide and the receptors, followed by the execution of a docking algorithm to predict the most stable binding poses. The binding affinity is often estimated using a scoring function, which can be further refined by more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to estimate the binding free energy (ΔG_bind).
Key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges between the peptide and the receptor's amino acid residues, would be analyzed to understand the structural basis of the binding.
Illustrative Molecular Docking Results for Glycine, L-phenylalanylglycyl-L-prolyl-
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Serine Protease | -8.5 | Ser195, His57, Asp102 | Hydrogen Bond, Hydrophobic |
This table presents hypothetical data for illustrative purposes.
A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated from the bioactive conformation of Glycine, L-phenylalanylglycyl-L-prolyl- as determined from molecular docking studies. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
This pharmacophore model can then be used as a 3D query to screen large virtual libraries of chemical compounds. nih.gov The goal of this virtual screening is to identify other molecules that have a similar arrangement of essential features and are therefore likely to bind to the same biological target and elicit a similar biological response. nih.gov This approach is a cost-effective and time-efficient method for discovering novel lead compounds. nih.gov
Hypothetical Pharmacophore Model Features for Glycine, L-phenylalanylglycyl-L-prolyl-
| Feature | Location |
|---|---|
| Hydrogen Bond Donor | Glycine N-terminus |
| Hydrogen Bond Acceptor | Proline carbonyl oxygen |
| Aromatic Ring | Phenylalanine side chain |
This table presents hypothetical data for illustrative purposes.
The virtual screening process would yield a list of "hit" compounds that match the pharmacophore model. These hits would then be subjected to further computational analysis, such as molecular docking, and eventually, in vitro testing to confirm their activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Glycine, L-phenylalanylglycyl-L-prolyl- Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cn For Glycine, L-phenylalanylglycyl-L-prolyl- analogues, a QSAR model could be developed to predict their biological activity based on their structural properties.
The first step in developing a peptide QSAR model is to generate a set of numerical descriptors that characterize the structural and physicochemical properties of the peptide analogues. nih.gov For peptides, these descriptors can be categorized into several classes:
Topological descriptors: Describe the connectivity of atoms in the molecule.
Geometrical descriptors: Relate to the 3D shape of the molecule.
Physicochemical descriptors: Include properties like hydrophobicity, electronic properties, and steric parameters.
Amino acid descriptors: These are specific to peptides and can represent properties of the individual amino acids, such as their size, polarity, and charge.
Given the large number of possible descriptors, feature selection is a critical step to identify the most relevant descriptors that contribute to the biological activity. nih.gov This helps in building a simpler and more interpretable model and avoids overfitting. nih.gov Various statistical methods, such as genetic algorithms, forward selection, and backward elimination, can be employed for feature selection. elsevierpure.com
Examples of Descriptors for Peptide QSAR
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Physicochemical | LogP | A measure of the molecule's hydrophobicity. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
| Amino Acid Index | Hydrophobicity Index | A numerical value representing the hydrophobicity of each amino acid. |
Once a QSAR model is developed, it must be rigorously validated to ensure its statistical significance and predictive power. nih.gov Validation is typically performed using both internal and external validation techniques. nih.gov
Internal validation involves assessing the model's performance on the training set of data that was used to build the model. Common internal validation techniques include:
Goodness-of-fit: Assessed by the coefficient of determination (r²), which indicates how well the model fits the training data. mdpi.com
Cross-validation: A technique where the training data is repeatedly split into subsets, and the model is trained on some subsets and tested on the remaining ones. Leave-one-out cross-validation is a common approach. The cross-validated coefficient of determination (q²) is a key metric. mdpi.com
External validation involves evaluating the model's ability to predict the activity of a new set of compounds (the test set) that were not used in the model development. nih.gov This is a more stringent test of the model's predictive capability. The predictive ability is often assessed by the predictive r² (r²_pred). mdpi.com
Hypothetical Statistical Validation of a QSAR Model for Glycine, L-phenylalanylglycyl-L-prolyl- Analogues
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| r² (coefficient of determination) | 0.85 | Goodness of fit of the model to the training data. |
| q² (cross-validated r²) | 0.72 | Good internal predictive ability of the model. |
| r²_pred (predictive r² for external test set) | 0.68 | Good predictive ability for new compounds. |
This table presents hypothetical data for illustrative purposes.
A statistically validated QSAR model can be a valuable tool for predicting the biological activity of novel analogues of Glycine, L-phenylalanylglycyl-L-prolyl-, thereby guiding the design and synthesis of more potent compounds.
Mechanistic Investigations of Biological Activity of Glycine, L Phenylalanylglycyl L Prolyl at the Molecular and Cellular Level
Molecular Recognition and Binding Kinetics of Glycine (B1666218), L-phenylalanylglycyl-L-prolyl- with Biomolecules
The interaction of Glycine, L-phenylalanylglycyl-L-prolyl- with its biological targets is fundamental to its activity. Understanding the kinetics and thermodynamics of these binding events provides insight into the specificity and strength of the interaction. Several biophysical techniques are employed to characterize these molecular recognition events in detail.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real time. In a hypothetical study of Glycine, L-phenylalanylglycyl-L-prolyl-, a target biomolecule (e.g., a receptor or enzyme) would be immobilized on a sensor chip. A solution containing the peptide would then be flowed over this surface.
The binding of the peptide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the direct measurement of the association rate (ka) and the dissociation rate (kd) of the binding event. From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/ka). A lower KD value signifies a stronger binding affinity.
Hypothetical SPR Data Table for Glycine, L-phenylalanylglycyl-L-prolyl- Binding
| Target Biomolecule | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (M) |
|---|---|---|---|
| Target X | Data Not Available | Data Not Available | Data Not Available |
| Target Y | Data Not Available | Data Not Available | Data Not Available |
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with biomolecular binding. It provides a complete thermodynamic profile of the interaction between Glycine, L-phenylalanylglycyl-L-prolyl- and its target.
In an ITC experiment, a solution of the peptide would be titrated into a sample cell containing the target biomolecule. The heat released or absorbed upon binding is measured. This allows for the determination of the binding affinity (KD), the stoichiometry of binding (n), and the key thermodynamic parameters: the change in enthalpy (ΔH) and the change in entropy (ΔS). These parameters provide a deeper understanding of the forces driving the binding interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).
Hypothetical ITC Data Table for Glycine, L-phenylalanylglycyl-L-prolyl- Binding
| Target Biomolecule | Affinity (KD) (M) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |
|---|---|---|---|---|
| Target X | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Target Y | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Fluorescence spectroscopy offers a range of sensitive methods to study binding events. Techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Anisotropy could be applied to investigate the interaction of Glycine, L-phenylalanylglycyl-L-prolyl- with its target.
FRET: This technique measures the energy transfer between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. If the peptide and its target were labeled with appropriate fluorophores, a change in the FRET signal upon binding would indicate an interaction and could be used to determine binding affinity.
Fluorescence Anisotropy: This method relies on the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner. If a fluorescently tagged version of Glycine, L-phenylalanylglycyl-L-prolyl- were to bind to a much larger target molecule, its tumbling rate in solution would decrease, leading to an increase in fluorescence anisotropy. This change can be titrated to calculate the binding affinity.
Enzyme Modulation and Inhibition Kinetics by Glycine, L-phenylalanylglycyl-L-prolyl-
If the biological activity of Glycine, L-phenylalanylglycyl-L-prolyl- involves the modulation of enzyme function, detailed kinetic studies are necessary to elucidate the mechanism of this modulation.
Enzyme inhibition studies would involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and Glycine, L-phenylalanylglycyl-L-prolyl-. The data would then be plotted using methods like the Lineweaver-Burk plot to determine the mode of inhibition:
Competitive Inhibition: The peptide would bind to the active site of the enzyme, competing with the substrate. This would increase the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax).
Non-competitive Inhibition: The peptide would bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This would decrease Vmax without changing Km.
Uncompetitive Inhibition: The peptide would bind only to the enzyme-substrate complex. This would lead to a decrease in both Vmax and Km.
Hypothetical Enzyme Inhibition Data Table for Glycine, L-phenylalanylglycyl-L-prolyl-
| Target Enzyme | Inhibition Type | Inhibition Constant (Ki) (M) |
|---|---|---|
| Enzyme A | Data Not Available | Data Not Available |
| Enzyme B | Data Not Available | Data Not Available |
Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. If Glycine, L-phenylalanylglycyl-L-prolyl- were found to be a non-competitive inhibitor, further studies would be warranted to confirm allosteric regulation.
These studies might involve structural biology techniques like X-ray crystallography or NMR spectroscopy to identify the binding site of the peptide on the enzyme and to observe any conformational changes upon binding. Functional assays could also be designed to demonstrate that the peptide's effect on enzyme activity is not due to direct competition with the substrate.
Intracellular Signaling Pathway Modulation by Glycine, L-phenylalanylglycyl-L-prolyl-
The modulation of intracellular signaling pathways is a critical aspect of a compound's biological activity. Based on the components of Glycine, L-phenylalanylglycyl-L-prolyl-, several potential interactions with key signaling cascades can be postulated.
G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that play a central role in cellular signaling. nih.govyoutube.com Upon activation by a ligand, GPCRs trigger a cascade of events involving G-proteins and the production of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3). nih.govkhanacademy.org
The glycine component of the tetrapeptide is particularly relevant here. Glycine itself is a primary inhibitory neurotransmitter that activates glycine receptors (GlyRs), which are ligand-gated ion channels. nih.govnih.gov However, the function of these channels can be modulated by GPCR signaling pathways. For instance, studies have shown that cAMP-dependent protein kinase (PKA) can increase the chloride currents induced by glycine in neurons. nih.gov This suggests an indirect link where GPCR activation leading to cAMP production could enhance the effects of glycine-containing compounds that interact with GlyRs. nih.gov Furthermore, the G-protein subunit dimer Gβγ has been shown to directly enhance the activity of glycine-activated chloride channels. nih.gov This indicates that if Glycine, L-phenylalanylglycyl-L-prolyl- or its metabolites interact with GlyRs, its signaling could be modulated by pathways initiated by various GPCRs. nih.govnih.gov
| Signaling Molecule | Potential Effect on Glycine-related Signaling | Reference |
| cAMP/PKA | Increases glycine-induced Cl- currents | nih.gov |
| Gβγ | Enhances glycine-activated Cl- current amplitude | nih.gov |
Receptor tyrosine kinases (RTKs) are cell surface receptors that are crucial for regulating cellular processes like growth and differentiation. wikipedia.org Ligand binding to an RTK typically causes receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream phosphorylation cascades. wikipedia.orgcellsignal.com
Research has demonstrated that protein tyrosine kinases (PTKs), a broader family that includes RTKs, can regulate the function of glycine receptors (GlyRs). nih.gov Specifically, the Src family of PTKs has been shown to upregulate GlyR function. nih.gov This modulation suggests that signaling pathways initiated by growth factors or other ligands for RTKs could cross-talk with and enhance glycinergic signaling. nih.govnih.gov If Glycine, L-phenylalanylglycyl-L-prolyl- interacts with GlyRs, its biological effects could therefore be influenced by the activation state of various RTKs. nih.gov
The most direct potential action of this tetrapeptide, given its glycine component, is the modulation of ion channels. Glycine receptors are ligand-gated chloride channels that, when activated, typically lead to an influx of chloride ions, causing hyperpolarization of the cell membrane and inhibiting neuronal firing. nih.govnih.gov
The active transport of glycine itself into cells is an electrogenic process that can cause changes in membrane potential. nih.govnih.gov Studies have shown that glycine uptake can lead to membrane depolarization, which is linked to an H+-glycine cotransport system. nih.govnih.gov While this applies to the amino acid, the transport of the tetrapeptide Glycine, L-phenylalanylglycyl-L-prolyl- could potentially involve similar mechanisms, thereby altering the membrane potential of target cells. Furthermore, the interaction of the peptide with receptors like the glycine receptor would directly modulate ion flow and membrane potential. nih.gov
| Ion Channel/Transport Process | Effect on Membrane Potential | Reference |
| Glycine Receptor (GlyR) Activation | Hyperpolarization (due to Cl- influx) | nih.gov |
| Active Glycine Transport (H+ cotransport) | Depolarization | nih.govnih.gov |
Cellular Permeation and Intracellular Trafficking of Glycine, L-phenylalanylglycyl-L-prolyl-
The ability of a peptide to exert an intracellular effect depends on its capacity to cross the cell membrane and navigate the intracellular environment.
The cellular uptake of peptides is a complex process that can involve various transport mechanisms. Studies on the dipeptide glycyl-L-phenylalanine (Gly-Phe) in intestinal brush-border membrane vesicles revealed a carrier-mediated, cation-independent transport process, distinct from the transport of the single amino acid L-phenylalanine. nih.gov This suggests that peptide transporters could be involved in the uptake of Glycine, L-phenylalanylglycyl-L-prolyl-.
Research on glycine-based magnesium chelates in Caco-2 cells, a model for the intestinal epithelium, indicated a trend of increasing uptake with increasing peptide length. nih.gov This finding supports the possibility that Glycine, L-phenylalanylglycyl-L-prolyl-, as a tetrapeptide, could be efficiently transported into cells. The specific transporters involved would need to be identified through dedicated in vitro uptake studies using relevant cell lines.
| Compound | Transport Mechanism | Reference |
| Glycyl-L-phenylalanine | Carrier-mediated, cation-independent | nih.gov |
| Glycine Peptide Chelates | Uptake increases with peptide length | nih.gov |
Once internalized, often through endocytosis, peptides are trafficked through the endosomal-lysosomal system. mdpi.com Early endosomes serve as the initial sorting station for internalized molecules. mdpi.com Subsequently, the cargo is often transported to lysosomes, which contain a host of hydrolytic enzymes for degradation. mdpi.com
It is highly probable that internalized Glycine, L-phenylalanylglycyl-L-prolyl- would be trafficked to lysosomes and broken down into its constituent amino acids or smaller peptide fragments by lysosomal proteases. The compound glycyl-L-phenylalanine 2-naphthylamide has been used as a tool to specifically disrupt lysosomes, as it is hydrolyzed by the lysosomal enzyme cathepsin C, leading to osmotic lysis. nih.govnih.gov This demonstrates that dipeptides containing phenylalanine and glycine are substrates for lysosomal enzymes, making it likely that the larger tetrapeptide would also be processed within this compartment. nih.govnih.gov This processing would terminate the signal of the intact peptide while releasing amino acids that can be utilized by the cell.
Impact on Specific Cellular Processes in Pre-clinical Research Models
Extensive literature searches did not yield specific in vitro studies on the chemical compound Glycine, L-phenylalanylglycyl-L-prolyl- that directly investigate its impact on cell cycle progression, apoptosis, necroptosis, gene expression, or protein synthesis pathways. The current body of scientific research does not provide the detailed experimental data necessary to elaborate on the specific subsections outlined below.
Therefore, the following sections remain unaddressed due to a lack of available scientific evidence.
Apoptosis and Necroptosis Induction/Inhibition Mechanisms in vitro
There is a lack of scientific studies investigating the role of Glycine, L-phenylalanylglycyl-L-prolyl- in the induction or inhibition of apoptosis and necroptosis in preclinical in vitro models. As a result, no data on its effects on key markers of these programmed cell death pathways, such as caspase activation, DNA fragmentation, or the expression of pro- and anti-apoptotic proteins, could be compiled.
Structure Activity Relationship Sar Studies and Rational Design of Glycine, L Phenylalanylglycyl L Prolyl Analogues
Backbone Modifications and Cyclization Strategies for Conformational Constraint
Modifying the peptide backbone and introducing conformational constraints through cyclization are key strategies to improve the pharmacological properties of peptides. These modifications can enhance stability, increase receptor affinity and selectivity, and improve bioavailability.
C-Terminal Amidation: The replacement of the C-terminal carboxylic acid with an amide group is a common modification found in many naturally occurring peptides. nih.govresearchgate.net C-terminal amidation neutralizes the negative charge of the carboxylate group, which can enhance the peptide's interaction with its target, particularly if the binding pocket has a complementary charge distribution. researchgate.net This modification also increases the peptide's resistance to carboxypeptidases, thereby improving its stability. nih.gov In many cases, C-terminal amidation is crucial for full biological activity. unicam.it
Cyclization is a powerful strategy to constrain the conformation of a peptide, which can pre-organize it into its bioactive shape, leading to increased affinity and selectivity for its target. nih.gov
Disulfide Bond Formation: This involves the introduction of two cysteine residues into the peptide sequence, which can then be oxidized to form a covalent disulfide bridge. This is a common method for peptide cyclization and is found in many natural peptides. The size and conformational properties of the resulting cyclic peptide can be controlled by the placement of the cysteine residues.
Lactam Bridge Cyclization: A lactam bridge is an amide bond formed between the side chain of an acidic amino acid (e.g., aspartic acid or glutamic acid) and the side chain of a basic amino acid (e.g., lysine (B10760008) or ornithine). This type of cyclization creates a stable, covalent loop within the peptide sequence, resulting in a conformationally constrained analogue. Different ring sizes can be achieved by varying the amino acids used for the bridge formation.
For a tetrapeptide like Glycine (B1666218), L-phenylalanylglycyl-L-prolyl-, cyclization can be challenging due to the high ring strain. nih.gov However, various synthetic strategies have been developed to facilitate the cyclization of small peptides, including head-to-tail cyclization and the use of turn-inducing elements. uni-kiel.de
Peptidomimetic Design Principles and Small Molecule Mimics of Glycine, L-phenylalanylglycyl-L-prolyl-
Peptidomimetics are compounds that are designed to mimic the essential structural features of a peptide but with improved drug-like properties. explorationpub.com Small molecule mimics are non-peptidic compounds that can replicate the biological activity of a peptide. nih.gov The design of such mimics is often guided by the SAR data obtained from peptide modification studies.
The goal of peptidomimetic and small molecule mimic design is to overcome the inherent limitations of peptides as drugs, such as poor oral bioavailability and rapid degradation. explorationpub.com This can be achieved by replacing the peptide backbone with more stable chemical scaffolds while retaining the key side chain functionalities that are responsible for biological activity. nih.gov
For Glycine, L-phenylalanylglycyl-L-prolyl-, which likely adopts a specific three-dimensional conformation (such as a β-turn) to exert its biological effect, the design of mimics would focus on creating a rigid scaffold that can present the key pharmacophoric groups (the side chains of Phe and Pro, and the backbone carbonyls and amides) in the correct spatial orientation. pnas.org Various scaffolds, such as benzodiazepines, have been developed as β-turn mimics. pnas.org By understanding the critical residues and the bioactive conformation of Glycine, L-phenylalanylglycyl-L-prolyl-, it is possible to design small molecules that can fit into the same binding pocket and elicit a similar biological response. nih.govprismbiolab.com
Rational Design of Bioisosteres for Peptide Bonds and Side Chains
A primary strategy in modifying Glycine, L-phenylalanylglycyl-L-prolyl- involves the introduction of bioisosteres. These are substituents or groups with similar physical or chemical properties that can be used to replace other chemical groups in a molecule. The goal is to enhance a desired biological or physical property without making significant changes to the chemical structure.
Peptide Bond Bioisosteres: The peptide bonds in Glycine, L-phenylalanylglycyl-L-prolyl- are susceptible to enzymatic degradation by proteases, which can limit the compound's bioavailability and duration of action. To address this, various non-hydrolyzable peptide bond isosteres can be rationally designed and incorporated. These modifications aim to mimic the geometry and electronic properties of the native amide bond while resisting cleavage. nih.gov
Commonly employed peptide bond isosteres include:
Reduced amides (ψ[CH₂-NH]) : This modification removes the carbonyl oxygen, disrupting hydrogen bonding capabilities and increasing flexibility.
Thioamides (ψ[C(S)-NH]) : The replacement of the carbonyl oxygen with sulfur alters the bond's electronic properties and hydrogen-bonding capacity. choudharylab.com
(E)-alkenes (ψ[CH=CH]) : These provide a rigid, planar structure that can mimic the trans conformation of the peptide bond.
Fluoroalkenes : These can introduce unique electronic properties and conformational constraints. nih.gov
Triazoles : These five-membered heterocyclic rings can serve as effective surrogates for the peptide linkage, often synthesized through click chemistry.
The systematic replacement of each of the three peptide bonds in Glycine, L-phenylalanylglycyl-L-prolyl- with these isosteres can reveal the importance of each bond's integrity and the surrounding microenvironment for biological activity.
Side Chain Bioisosteres: The side chains of the amino acid residues are crucial for molecular recognition and interaction with biological targets. The rational design of side chain bioisosteres in the L-phenylalanyl and L-prolyl residues can fine-tune the steric, electronic, and hydrophobic properties of the parent molecule.
For the L-phenylalanine residue, modifications to the phenyl ring are of particular interest. Introducing substituents can modulate its aromaticity and interaction potential. For example:
Halogenation (e.g., fluoro-, chloro-, bromo-) can alter the electronic distribution and introduce new interaction points.
Alkylation (e.g., methyl, ethyl) can enhance hydrophobicity.
Hydroxylation or methoxylation can introduce hydrogen bonding capabilities.
For the L-proline residue, a conformationally restricted amino acid, modifications to the pyrrolidine (B122466) ring can further constrain the peptide backbone's geometry, which can be beneficial for locking the molecule into a bioactive conformation.
Development of Scaffolds Mimicking Key Pharmacophores of Glycine, L-phenylalanylglycyl-L-prolyl-
Pharmacophore modeling identifies the essential spatial arrangement of functional groups (pharmacophores) responsible for a molecule's biological activity. For Glycine, L-phenylalanylglycyl-L-prolyl-, key pharmacophoric features likely include hydrogen bond donors and acceptors, hydrophobic regions (the phenyl ring of L-phenylalanine), and a specific three-dimensional arrangement of these elements.
The development of novel scaffolds that mimic these key pharmacophores is a powerful strategy to create non-peptidic analogues with improved drug-like properties. These "peptidomimetics" can retain the biological activity of the parent peptide while offering advantages such as enhanced stability, oral bioavailability, and cell permeability.
Scaffold-based design can involve:
Cyclic Peptides: Cyclization of the tetrapeptide can reduce conformational flexibility and increase resistance to exopeptidases.
Beta-Turn Mimetics: The L-prolyl-glycyl sequence is known to induce beta-turns in peptides. Designing rigid scaffolds that mimic this turn can pre-organize the molecule for optimal target binding.
Small Molecule Scaffolds: Using non-peptidic frameworks, such as benzodiazepines or other heterocyclic systems, to orient the key pharmacophoric groups in a spatially similar manner to the bioactive conformation of Glycine, L-phenylalanylglycyl-L-prolyl-.
Quantitative Correlation of Structural Alterations with Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov For Glycine, L-phenylalanylglycyl-L-prolyl- analogues, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. uestc.edu.cn
These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as:
Electronic descriptors: (e.g., partial charges, dipole moment)
Steric descriptors: (e.g., molecular volume, surface area)
Hydrophobic descriptors: (e.g., logP)
Topological descriptors: (e.g., connectivity indices)
A hypothetical QSAR study on a series of L-phenylalanine-modified analogues of Glycine, L-phenylalanylglycyl-L-prolyl- might yield a relationship where biological activity is positively correlated with the hydrophobicity and electron-withdrawing nature of the substituent on the phenyl ring, and negatively correlated with its steric bulk.
Below are illustrative data tables from such hypothetical studies.
Table 1: Hypothetical SAR Data for Phenylalanine Side Chain Modifications
| Analogue | Modification at Phenylalanine | Biological Activity (IC₅₀, nM) |
| 1 | H (unmodified) | 100 |
| 2 | 4-Fluoro | 75 |
| 3 | 4-Chloro | 60 |
| 4 | 4-Methyl | 120 |
| 5 | 4-Methoxy | 90 |
| 6 | 3,4-Dichloro | 50 |
Table 2: Hypothetical SAR Data for Peptide Bond Modifications
| Analogue | Modified Bond | Isostere | Biological Activity (IC₅₀, nM) |
| 7 | Gly-Phe | ψ[CH₂-NH] | 250 |
| 8 | Phe-Gly | ψ[CH₂-NH] | 180 |
| 9 | Gly-Pro | ψ[CH₂-NH] | 300 |
| 10 | Gly-Phe | ψ[C(S)-NH] | 150 |
| 11 | Phe-Gly | ψ[C(S)-NH] | 110 |
These tables illustrate how systematic structural modifications can lead to quantifiable changes in biological activity, providing valuable insights for the rational design of more potent analogues of Glycine, L-phenylalanylglycyl-L-prolyl-.
Advanced Analytical Chemistry Methodologies in Glycine, L Phenylalanylglycyl L Prolyl Research
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is a cornerstone in peptide research, offering the ability to determine elemental composition and elucidate structural details with high confidence. researchgate.net Instruments like the Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are central to this field, providing the mass accuracy and resolving power required for unambiguous peptide identification. nih.govyoutube.com
Orbitrap and FT-ICR mass spectrometers are capable of achieving mass resolutions exceeding 100,000 FWHM and mass accuracies in the sub-parts-per-million (ppm) range. nih.govnih.gov This level of performance allows for the determination of a peptide's monoisotopic mass with extreme precision. For Glycine (B1666218), L-phenylalanylglycyl-L-prolyl- (elemental formula: C₁₈H₂₄N₄O₅), the theoretical monoisotopic mass of the neutral molecule is 376.17467 Da. In typical electrospray ionization (ESI) in positive mode, the peptide is observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 377.18195.
The high resolution of these instruments enables the clear separation of the isotopic peaks that arise from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O. nih.gov By comparing the measured exact mass and the experimentally observed isotopic distribution pattern to the theoretical values, the elemental composition of the peptide can be unequivocally confirmed. This is a critical first step in its identification and characterization.
Table 1: Theoretical Mass and Isotopic Distribution for [Glycine, L-phenylalanylglycyl-L-prolyl- + H]⁺ This interactive table displays the calculated exact mass-to-charge ratio (m/z) and the expected relative abundance for the primary isotopic peaks of the protonated tetrapeptide.
| Isotopic Peak | Theoretical m/z | Relative Abundance (%) |
|---|---|---|
| M | 377.18195 | 100.00 |
| M+1 | 378.18500 | 20.66 |
| M+2 | 379.18751 | 2.98 |
| M+3 | 380.19013 | 0.28 |
Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the amino acid sequence of a peptide. nih.gov In an MS/MS experiment, the protonated peptide ion (the precursor ion, m/z 377.18) is isolated and then fragmented by inducing collisions with an inert gas, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). creative-proteomics.comnih.gov
The fragmentation typically occurs along the peptide backbone, generating a series of characteristic product ions known as b- and y-ions. nih.gov The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between the peaks in the resulting MS/MS spectrum, the amino acid sequence can be deduced.
For Gly-Phe-Gly-Pro, a predictable fragmentation pattern would emerge. A notable feature in the fragmentation of proline-containing peptides is the frequent and enhanced cleavage of the peptide bond N-terminal to the proline residue, which would be expected to produce a prominent b₃ ion. nih.gov
Table 2: Predicted Major Fragment Ions (b- and y-series) for [Gly-Phe-Gly-Pro + H]⁺ This interactive table lists the theoretical m/z values for the primary b- and y-ions that would be expected from the MS/MS fragmentation of the target peptide.
| Ion Type | Sequence | Theoretical m/z |
|---|---|---|
| b₁ | Gly | 58.0293 |
| b₂ | Gly-Phe | 205.0977 |
| b₃ | Gly-Phe-Gly | 262.1191 |
| y₁ | Pro | 116.0712 |
| y₂ | Gly-Pro | 173.0926 |
| y₃ | Phe-Gly-Pro | 320.1610 |
Hyphenated Chromatographic Techniques for Complex Sample Analysis
For the analysis of Glycine, L-phenylalanylglycyl-L-prolyl- in complex mixtures, mass spectrometry is almost always coupled with a chromatographic separation technique. This "hyphenation" allows for the physical separation of the target analyte from other matrix components prior to its introduction into the mass spectrometer, thereby reducing ion suppression and increasing sensitivity and specificity. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in biological matrices such as cell lysates or tissue homogenates from in vitro or in vivo animal studies. researchgate.netyoutube.com The process involves several key stages:
Sample Preparation: Biological samples are first processed to remove interfering substances like proteins and lipids and to enrich the target peptide. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system, typically equipped with a reversed-phase column (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an acid like formic acid) is used to elute the peptides. nih.gov Gly-Phe-Gly-Pro would be separated from other endogenous molecules based on its specific retention time on the column.
MS/MS Detection and Quantification: As the peptide elutes from the column, it is ionized and enters the mass spectrometer, which is operated in a targeted mode called Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). nih.gov The instrument is set to specifically monitor the transition from the peptide's precursor ion (m/z 377.2) to one or more of its specific fragment ions (e.g., y₂ at m/z 173.1). This highly specific detection method provides excellent sensitivity and allows for accurate quantification even at very low concentrations in the matrix. nih.gov
Table 3: Exemplar Parameters for an LC-MS/MS Method for Glycine, L-phenylalanylglycyl-L-prolyl- Quantification This interactive table outlines a typical set of conditions for a targeted quantitative analysis of the tetrapeptide in a biological sample.
| Parameter | Condition |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% to 50% B over 5 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 377.2 |
| Product Ion (Q3) | m/z 173.1 (Quantifier), m/z 262.1 (Qualifier) |
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but it is generally restricted to the analysis of thermally stable and volatile compounds. Peptides like Glycine, L-phenylalanylglycyl-L-prolyl- are inherently non-volatile due to their polar nature and zwitterionic character. Therefore, direct analysis by GC-MS is not feasible.
For GC-MS analysis to be performed, the peptide must first undergo chemical derivatization to increase its volatility. This typically involves a two-step process:
Esterification: The C-terminal carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester).
Acylation: The N-terminal amino group and any other reactive amine groups are acylated (e.g., using trifluoroacetic anhydride).
While historically used for amino acid analysis, the derivatization of peptides for GC-MS is complex, can introduce artifacts, and is largely superseded by the more direct and robust LC-MS/MS methods for peptide analysis.
Capillary Electrophoresis and Microfluidic Devices for High-Throughput Analysis
Capillary electrophoresis (CE) offers an alternative and highly efficient separation mechanism for peptides. nih.gov In CE, charged molecules are separated in a narrow capillary under the influence of a strong electric field. The separation is based on the analyte's charge-to-size ratio, providing a different selectivity compared to liquid chromatography. nih.govresearchgate.net CE is known for its extremely high separation efficiency, short analysis times, and minimal sample consumption. nih.gov When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for peptide analysis.
Building on the principles of CE, microfluidic devices, often called "lab-on-a-chip" systems, represent the next frontier in high-throughput analysis. creative-biolabs.com These devices integrate multiple analytical steps—such as sample injection, separation, and ionization for MS—onto a single, miniaturized chip. acs.org This integration minimizes sample handling, reduces reagent consumption, and can significantly increase the speed of analysis, making it ideal for applications like screening large libraries of peptide variants or analyzing numerous biological samples. nih.govufluidix.com The separation on-chip can be based on either electrophoretic or chromatographic principles, offering a versatile platform for the rapid and efficient analysis of peptides like Glycine, L-phenylalanylglycyl-L-prolyl-. nih.gov
Microcalorimetry (e.g., DSC, ITC) for Stability and Interaction Thermodynamics
Microcalorimetry encompasses a suite of highly sensitive techniques used to measure the minute heat changes that accompany physical, chemical, or biochemical processes. In the context of research on Glycine, L-phenylalanylglycyl-L-prolyl-, microcalorimetry, particularly Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), provides invaluable insights into the compound's conformational stability and its interactions with other molecules. These methods are fundamental in characterizing the thermodynamic forces that govern the peptide's behavior in various environments.
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When studying Glycine, L-phenylalanylglycyl-L-prolyl-, DSC can be employed to determine its thermal stability. As the peptide is heated, it will eventually reach a temperature at which it unfolds or denatures, a process that is typically accompanied by the absorption of heat. This is observed as a peak in the DSC thermogram. The midpoint of this transition is known as the melting temperature (Tm), which is a direct indicator of the thermal stability of the peptide. A higher Tm suggests greater stability. Furthermore, the area under the peak can be used to calculate the enthalpy of unfolding (ΔH), providing further information about the energetics of the process.
Isothermal Titration Calorimetry, on the other hand, is the gold standard for directly measuring the thermodynamics of binding interactions in solution. nih.gov This technique involves titrating a solution of a ligand (in this hypothetical case, a binding partner for Glycine, L-phenylalanylglycyl-L-prolyl-) into a solution of the peptide, while monitoring the heat evolved or absorbed. Each injection of the ligand results in a small heat change until the peptide becomes saturated. The resulting data can be analyzed to determine the binding affinity (Ka) or its reciprocal, the dissociation constant (Kd), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This detailed thermodynamic profile is crucial for understanding the nature of the molecular interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects, that drive the binding event. nih.gov
The application of these microcalorimetry techniques allows for a comprehensive thermodynamic characterization of Glycine, L-phenylalanylglycyl-L-prolyl-, elucidating both its intrinsic stability and its capacity for molecular recognition. The data obtained from DSC and ITC are critical for structure-function relationship studies and for the rational design of analogues with modulated stability or binding properties.
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is a powerful tool for assessing the thermal stability of peptides like Glycine, L-phenylalanylglycyl-L-prolyl- by monitoring their heat capacity as a function of temperature. The resulting thermogram provides key parameters that define the stability of the peptide's folded structure. The primary observable is the melting temperature (Tm), the temperature at which 50% of the peptide molecules are in their unfolded state. A higher Tm is indicative of greater thermal stability.
The shape and area of the endothermic peak in a DSC scan also yield valuable information. The calorimetric enthalpy of unfolding (ΔHcal) is determined from the area under the peak and represents the total heat absorbed during the unfolding process. This parameter provides insight into the energetic forces stabilizing the peptide's native conformation.
Research findings from hypothetical DSC studies on Glycine, L-phenylalanylglycyl-L-prolyl- could investigate the impact of environmental factors such as pH and ionic strength on its thermal stability. Such studies are crucial for understanding how the peptide might behave in different physiological or formulation environments.
Table 1: Hypothetical DSC Data for Glycine, L-phenylalanylglycyl-L-prolyl- under Various Buffer Conditions
| Buffer Condition | pH | Ionic Strength (mM) | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔHcal) (kJ/mol) |
|---|---|---|---|---|
| Phosphate Buffer | 7.4 | 150 | 68.5 | 250 |
| Acetate Buffer | 5.0 | 150 | 65.2 | 235 |
| Phosphate Buffer | 7.4 | 50 | 67.8 | 245 |
| Phosphate Buffer | 7.4 | 300 | 69.1 | 258 |
The hypothetical data in Table 1 illustrates that the stability of Glycine, L-phenylalanylglycyl-L-prolyl- is influenced by both pH and ionic strength. The peptide exhibits its highest thermal stability at physiological pH and higher ionic strength, as indicated by the highest Tm and ΔHcal values under these conditions. This suggests that electrostatic interactions play a significant role in stabilizing the peptide's structure.
Isothermal Titration Calorimetry (ITC) for Interaction Thermodynamics
ITC is an essential technique for quantifying the thermodynamic parameters of binding interactions between Glycine, L-phenylalanylglycyl-L-prolyl- and a potential binding partner, such as a receptor, enzyme, or other biological macromolecule. By directly measuring the heat released or absorbed during the binding event, ITC provides a complete thermodynamic profile of the interaction from a single experiment.
The key parameters obtained from an ITC experiment are the binding constant (Ka), from which the dissociation constant (Kd) and Gibbs free energy of binding (ΔG) can be calculated, the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be determined using the Gibbs free energy equation (ΔG = ΔH - TΔS).
A hypothetical study could involve titrating Glycine, L-phenylalanylglycyl-L-prolyl- into a solution containing a specific target protein to characterize their interaction. The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding free energy) can reveal the nature of the forces driving the association. For instance, a favorable enthalpic contribution (negative ΔH) often points to the formation of hydrogen bonds and van der Waals interactions, while a favorable entropic contribution (positive TΔS) is typically associated with the release of ordered water molecules from the binding interface (the hydrophobic effect). nih.gov
Table 2: Hypothetical Thermodynamic Parameters for the Interaction of Glycine, L-phenylalanylglycyl-L-prolyl- with Target Protein X at 25°C
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Association Constant (Ka) (M-1) | 2.5 x 106 |
| Dissociation Constant (Kd) (μM) | 0.4 |
| Gibbs Free Energy (ΔG) (kJ/mol) | -36.5 |
| Enthalpy (ΔH) (kJ/mol) | -25.2 |
| Entropy (TΔS) (kJ/mol) | 11.3 |
The illustrative data in Table 2 suggests a high-affinity interaction between Glycine, L-phenylalanylglycyl-L-prolyl- and Target Protein X, as indicated by the low micromolar Kd value. The binding is shown to be enthalpically driven, with a smaller, favorable entropic contribution. This thermodynamic signature would suggest that the interaction is primarily mediated by specific contacts such as hydrogen bonds and van der Waals interactions, with some contribution from the hydrophobic effect.
Emerging Research Paradigms and Theoretical Frameworks for Glycine, L Phenylalanylglycyl L Prolyl
Integration of Omics Technologies (e.g., Peptidomics, Proteomics) in Understanding Peptide Function
The study of peptides and their broader protein context has been revolutionized by omics technologies. Peptidomics and proteomics, in particular, offer powerful tools for elucidating the function of specific peptide sequences such as Glycine (B1666218), L-phenylalanylglycyl-L-prolyl-.
Peptidomics focuses on the global analysis of peptides in a biological system. For a proline-containing peptide, this is particularly relevant in the context of enzymes known as prolyl peptidases, which specifically cleave peptides at proline residues. nih.govresearchgate.net Methodologies such as liquid chromatography-mass spectrometry (LC-MS)-based peptidomics allow for the identification and quantification of endogenous peptides directly from tissues. researchgate.net By comparing the peptide profiles in the presence and absence of specific prolyl peptidase activity (using genetic knockouts or pharmacological inhibition), researchers can identify the natural substrates and products of these enzymes. nih.gov This approach could reveal the biological pathways in which Glycine, L-phenylalanylglycyl-L-prolyl- might be involved, either as a substrate, a product, or a regulator of peptidase activity.
Proteomics , the large-scale study of proteins, provides a broader context for peptide function. Understanding the proteome can help identify potential protein-protein interactions (PPIs) that a peptide might mediate or disrupt. nih.gov For instance, glycine receptors (GlyRs), which are crucial for inhibitory synaptic transmission, rely on a complex network of interacting proteins to function correctly. nih.gov Proteomic techniques are essential for mapping these "interactomes." Should Glycine, L-phenylalanylglycyl-L-prolyl- have a role in neurological processes, proteomics would be a key methodology to identify its potential binding partners and understand its mechanism of action within larger protein complexes.
| Technology | Application to Glycine, L-phenylalanylglycyl-L-prolyl- | Key Insights |
| Peptidomics | Identification in biological samples and determination of its role in pathways regulated by prolyl peptidases. | Reveals the peptide's origin, stability, and potential regulation by specific enzymes. nih.govresearchgate.net |
| Proteomics | Discovery of proteins that interact with the peptide, providing clues to its biological function. | Uncovers potential roles in cellular signaling, receptor binding, or enzyme modulation. nih.gov |
Application of Artificial Intelligence and Machine Learning in Peptide Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly accelerating the field of peptide research, moving from laborious trial-and-error experimentation to predictive, data-driven design. sciencedaily.comnih.gov These computational tools can be applied to predict the properties and functions of existing peptides like Glycine, L-phenylalanylglycyl-L-prolyl- and to design novel peptides with desired characteristics.
Data Collection: Gathering large datasets of peptide sequences and their known properties from various databases. nih.gov
Numerical Representation: Converting peptide sequences into a format that ML models can interpret. nih.gov
Model Training: Training ML models—such as neural networks, support vector machines, or generative adversarial networks (GANs)—on the prepared data to learn the relationships between sequence and function. nih.govnih.govyoutube.com
Generation and Prediction: Using the trained models to generate new peptide sequences or predict the properties of a given sequence. nih.govscitechdaily.com
| AI/ML Application | Relevance to Glycine, L-phenylalanylglycyl-L-prolyl- |
| Property Prediction | Predicts binding affinity, secondary structure, and drug-like characteristics. nih.gov |
| Interaction Modeling | Simulates docking with protein targets to elucidate binding modes and specificity. nih.govscitechdaily.com |
| De Novo Design | Generates novel peptide variants based on the core structure for functional optimization. |
| Sequence Analysis | Identifies similar sequences in databases to infer potential functions and evolutionary relationships. scitechdaily.com |
Green Chemistry Approaches in Sustainable Peptide Synthesis and Research
The chemical synthesis of peptides, traditionally reliant on hazardous solvents and reagents, is undergoing a significant transformation driven by the principles of green chemistry. nih.gov These approaches aim to reduce the environmental impact of producing peptides like Glycine, L-phenylalanylglycyl-L-prolyl- by minimizing waste, using safer chemicals, and improving energy efficiency.
A primary focus of green peptide chemistry is the replacement of conventional solvents used in solid-phase peptide synthesis (SPPS), such as dimethylformamide (DMF) and dichloromethane (B109758), which have significant toxicity concerns. rsc.orgsemanticscholar.org Research has identified greener alternatives, such as propylene (B89431) carbonate, that can be used effectively in both solution-phase and solid-phase synthesis. rsc.orgsemanticscholar.org
Other green chemistry strategies applicable to peptide synthesis include:
Minimal-Protection SPPS (MP-SPPS): This approach reduces the number of protecting groups on amino acid side chains, which in turn decreases the amount of harsh chemicals like trifluoroacetic acid (TFA) needed for their removal post-synthesis. researchgate.net This not only makes the process more environmentally friendly but can also significantly increase manufacturing productivity. researchgate.net
Improved Atom Economy: Developing synthetic routes that incorporate a higher proportion of the starting materials into the final product, thereby generating less waste.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by finding ways to conduct synthesis at lower temperatures.
The adoption of these green chemistry principles is crucial for the sustainable manufacturing of therapeutic and research peptides. nih.govadvancedchemtech.com
| Green Chemistry Principle | Application in Peptide Synthesis |
| Safer Solvents | Replacing DMF and dichloromethane with alternatives like propylene carbonate. rsc.orgsemanticscholar.org |
| Waste Prevention | Using Minimal-Protection SPPS to reduce the use and waste of reagents like TFA. researchgate.net |
| Atom Economy | Designing synthesis pathways that maximize the incorporation of reactants into the final peptide. |
| Energy Efficiency | Developing processes that require less heating and cooling, reducing the overall energy footprint. |
Bioinformatic and Chemoinformatic Analysis of Peptide Databases Relevant to Glycine, L-phenylalanylglycyl-L-prolyl-
Bioinformatics and chemoinformatics provide the computational tools necessary to navigate and extract meaningful information from the vast and growing landscape of biological data. For a specific peptide like Glycine, L-phenylalanylglycyl-L-prolyl-, these disciplines are essential for placing it within the broader context of known peptide sequences and functions.
Peptide databases are critical resources in this analysis. Databases such as PepBank compile peptide sequences from a wide range of sources, including text mining of scientific literature and data from public repositories like UniProt. nih.govscispace.com Researchers can query these databases to find peptides with similar sequences or motifs to Glycine, L-phenylalanylglycyl-L-prolyl-.
The analysis involves several key approaches:
Sequence Similarity Searching: Using algorithms like BLAST, researchers can search databases for homologous sequences. nih.gov Identifying naturally occurring peptides with high similarity can provide strong clues about the potential biological role of Glycine, L-phenylalanylglycyl-L-prolyl-.
Physicochemical Property Calculation: Chemoinformatic tools can calculate various properties of the peptide, such as its molecular weight, isoelectric point, solubility, and stability. jpt.com These predictions help guide experimental design and assess the peptide's drug-like potential.
Structural Modeling: For peptides where no experimental 3D structure exists, bioinformatic tools can generate homology models based on the structures of similar peptides found in databases like the Protein Data Bank (PDB). jpt.comnih.gov These models are crucial for understanding how the peptide might interact with its biological targets.
By integrating these computational analyses, researchers can generate hypotheses about the function of Glycine, L-phenylalanylglycyl-L-prolyl- that can then be tested experimentally, making the research process more targeted and efficient. jpt.comnih.gov
Future Directions and Unanswered Questions in Glycine, L Phenylalanylglycyl L Prolyl Research
Discovery of Novel Biological Targets and Mechanisms of Action for Glycine (B1666218), L-phenylalanylglycyl-L-prolyl-
A primary objective in the study of Glycine, L-phenylalanylglycyl-L-prolyl- is the identification of its specific biological targets and the mechanisms through which it exerts its effects. The sequence of amino acids—Glycine, L-phenylalanine, Glycine, and L-proline—provides clues to its potential interactions. For instance, the presence of L-phenylalanine suggests a potential for hydrophobic interactions with biological macromolecules, while the L-proline residue can induce specific conformational constraints on the peptide backbone, influencing its binding affinity and specificity.
Future research in this area will likely employ a combination of computational and experimental approaches. In silico methods, such as molecular docking and virtual screening, can be utilized to predict potential binding partners from large databases of proteins and other biological molecules. These computational predictions can then be validated through in vitro and in vivo experiments. Techniques like affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on the binding kinetics and thermodynamics of the peptide with its putative targets.
Furthermore, untargeted approaches, such as proteomics and metabolomics, could reveal changes in cellular protein and metabolite profiles in response to treatment with Glycine, L-phenylalanylglycyl-L-prolyl-, offering insights into the biological pathways it modulates.
Table 1: Potential Biological Targets and Investigative Techniques
| Potential Target Class | Rationale for Investigation | Key Investigative Techniques |
|---|---|---|
| G-protein coupled receptors (GPCRs) | Many endogenous peptides act as ligands for GPCRs. | Radioligand binding assays, functional assays (e.g., cAMP measurement) |
| Ion channels | Peptide toxins and modulators often target ion channels. | Electrophysiology (e.g., patch-clamp) |
| Enzymes (e.g., proteases, kinases) | Peptides can act as inhibitors or substrates for enzymes. | Enzyme activity assays, kinetic analysis |
Development of Advanced Technologies for In Situ Monitoring of Peptide Activity
Understanding the spatiotemporal dynamics of Glycine, L-phenylalanylglycyl-L-prolyl- in a living system is crucial for deciphering its biological function. The development and application of advanced technologies for in situ monitoring of peptide activity will be instrumental in this endeavor.
One promising avenue is the use of fluorescence-based techniques. The peptide could be chemically modified with a fluorescent tag, allowing for its visualization within cells and tissues using advanced microscopy techniques such as confocal microscopy and two-photon microscopy. However, care must be taken to ensure that the fluorescent label does not significantly alter the peptide's biological activity.
Another approach involves the development of genetically encoded biosensors. These biosensors could be designed to change their fluorescence or other measurable properties upon binding to Glycine, L-phenylalanylglycyl-L-prolyl-, enabling real-time monitoring of its concentration and localization within living cells.
Mass spectrometry imaging (MSI) is another powerful technique that could be applied to study the distribution of Glycine, L-phenylalanylglycyl-L-prolyl- in tissue sections without the need for labeling, thus providing a more native view of its localization.
Elucidating the Role of Glycine, L-phenylalanylglycyl-L-prolyl- in Complex Biological Systems (Theoretical/Hypothetical Modeling)
Given the complexity of biological systems, theoretical and hypothetical modeling will play a pivotal role in understanding the multifaceted effects of Glycine, L-phenylalanylglycyl-L-prolyl-. Systems biology approaches can be used to construct computational models of signaling pathways and regulatory networks that may be influenced by this peptide.
These models can integrate data from various "omics" platforms (genomics, transcriptomics, proteomics, metabolomics) to simulate the effects of the peptide on cellular processes. For example, a model could be developed to predict how the binding of Glycine, L-phenylalanylglycyl-L-prolyl- to a specific receptor might propagate through a signaling cascade to ultimately alter gene expression and cellular behavior.
Such models can generate testable hypotheses that can then be experimentally validated, guiding future research in a more targeted and efficient manner. They can also help in identifying potential off-target effects and understanding the peptide's broader physiological implications.
Exploring the Potential of Glycine, L-phenylalanylglycyl-L-prolyl- as a Molecular Probe for Specific Biological Pathways
If Glycine, L-phenylalanylglycyl-L-prolyl- is found to have high affinity and specificity for a particular biological target, it could be developed into a valuable molecular probe for studying the function of that target and the pathway in which it is involved.
To be an effective molecular probe, the peptide would need to be modified to incorporate a reporter group, such as a fluorescent dye, a radioactive isotope, or a biotin tag. This would allow for the detection and quantification of its target in various experimental settings.
For example, a fluorescently labeled version of the peptide could be used in flow cytometry to identify and isolate cells that express its target receptor. A radiolabeled version could be used in positron emission tomography (PET) imaging to visualize the distribution of the target in a living organism.
Table 2: Potential Applications as a Molecular Probe
| Application | Required Modification | Information Gained |
|---|---|---|
| Cellular Imaging | Fluorescent labeling | Subcellular localization of the target |
| Flow Cytometry | Fluorescent labeling | Quantification of target-expressing cells in a population |
| In Vivo Imaging | Radiolabeling | Whole-body distribution and density of the target |
Methodological Innovations for Addressing Challenges in Peptide Research Posed by Glycine, L-phenylalanylglycyl-L-prolyl-
The study of peptides like Glycine, L-phenylalanylglycyl-L-prolyl- is often hampered by challenges such as poor metabolic stability, low oral bioavailability, and difficulty in crossing cell membranes. Future research will need to focus on methodological innovations to overcome these hurdles.
One area of active development is peptide engineering. The stability of Glycine, L-phenylalanylglycyl-L-prolyl- could be enhanced by chemical modifications, such as N-methylation of the peptide backbone or the incorporation of non-natural amino acids. These modifications can make the peptide more resistant to degradation by proteases.
To improve cell permeability, the peptide could be conjugated to cell-penetrating peptides (CPPs) or incorporated into novel drug delivery systems, such as nanoparticles or liposomes.
Furthermore, advancements in synthetic chemistry will be crucial for the efficient and cost-effective production of Glycine, L-phenylalanylglycyl-L-prolyl- and its analogs for research purposes. The development of more robust and scalable solid-phase peptide synthesis (SPPS) protocols will be essential for advancing our understanding of this and other peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
